Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is an organic compound that features a piperazine ring substituted with a tert-butyl ester and an aminopyridine moiety. This compound is often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure allows for various chemical modifications, making it a versatile building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and 2-nitro-5-halopyridine.
Nucleophilic Substitution: Piperazine undergoes nucleophilic substitution with 2-nitro-5-halopyridine in the presence of a base to form 4-(6-nitropyridin-2-yl)piperazine.
N-Protecting Group Addition: The nitro group is then reduced to an amino group using catalytic hydrogenation, and the piperazine nitrogen is protected with a tert-butyl ester group.
Final Product Formation: The final product, this compound, is obtained after purification.
Industrial Production Methods: In an industrial setting, the synthesis may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyridine moiety.
Reduction: Reduction reactions can convert the nitro group to an amino group during synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Bases such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives of the aminopyridine moiety.
Reduction: Amino derivatives from the reduction of nitro groups.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for bioactive compounds that can modulate biological pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The piperazine ring can enhance the compound’s binding affinity and selectivity for its target, while the aminopyridine moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
Comparison:
- Structural Differences: The position of the amino group on the pyridine or pyrimidine ring can influence the compound’s reactivity and binding properties.
- Unique Features: Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which can affect its chemical behavior and biological activity.
Properties
IUPAC Name |
tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3,(H2,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMGCCTVXYWFDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.